

## **Application Notes and Protocols for CRISPR- Cas9 Knockout of ALK Ligand Genes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | ALK protein ligand-1 |           |
| Cat. No.:            | B15621162            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK signaling is implicated in various cancers, making it a key target for therapeutic intervention. The primary ligands that activate ALK are FAM150A (also known as ALKAL1 or AUGβ) and FAM150B (also known as ALKAL2 or AUGα). FAM150B is a potent activator of both ALK and the related receptor Leukocyte Tyrosine Kinase (LTK), while FAM150A is more specific to LTK, showing only weak activation of ALK.[1] Understanding the specific contributions of each ligand to ALK signaling is critical for developing targeted therapies. This document provides detailed protocols for the CRISPR-Cas9 mediated knockout of ALK ligand genes, FAM150A and FAM150B, and methods for quantifying the impact on ALK signaling pathways.

#### **ALK Signaling Pathway**

Upon ligand binding, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by ALK include the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are central to cell proliferation, survival, and differentiation.





Click to download full resolution via product page

Caption: ALK signaling pathway activated by its ligands.



# Experimental Protocols Protocol 1: CRISPR-Cas9 Mediated Knockout of FAM150A and FAM150B

This protocol outlines the steps for generating knockout cell lines for the ALK ligand genes FAM150A and FAM150B using CRISPR-Cas9 technology.

- 1. Guide RNA (gRNA) Design and Synthesis
- Target Selection: Identify exon regions early in the coding sequence of FAM150A and FAM150B to maximize the likelihood of generating a loss-of-function mutation.
- gRNA Design: Use online tools such as Benchling or CHOPCHOP to design gRNAs with high on-target scores and low off-target potential.
  - Example sgRNA Sequences (Human):
    - FAM150A (ALKAL1): 5'- GAGCGGACACGCAGCCGCCA -3' (targeting exon 2)
    - FAM150B (ALKAL2): 5'- GCGCTCGGGCTGCAGCGGCT -3' (targeting exon 1)
- Synthesis: Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
- 2. Cell Culture and Transfection
- Cell Line Selection: Choose a cell line that endogenously expresses the ALK receptor (e.g., neuroblastoma cell lines like SH-SY5Y or IMR-32).
- Transfection: Transfect the chosen cell line with the Cas9 and gRNA expression vectors using a suitable method (e.g., lipofection or electroporation). Include a non-targeting gRNA as a negative control.
- 3. Selection and Clonal Isolation
- Antibiotic Selection: If using a vector with a selection marker (e.g., puromycin), apply the antibiotic to select for transfected cells.



- Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
- 4. Validation of Knockout
- Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones and perform PCR to amplify the targeted region.
- Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
- qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR)
   to confirm the absence of FAM150A or FAM150B mRNA.
  - Primer Sequences (Human):
    - FAM150A Fwd: 5'-CTGGAGGAGGCGGAGGAGTA-3'
    - FAM150A Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'
    - FAM150B Fwd: 5'-CCTGGAGGAGGAGGAGGAGT-3'
    - FAM150B Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'
    - GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
    - GAPDH Rev: 5'-GAAGATGGTGATGGGATTTC-3'
- Western Blot: Prepare cell lysates and perform Western blotting to confirm the absence of FAM150A or FAM150B protein.[2][3][4][5]

### Protocol 2: Quantification of ALK Signaling Pathway Activation

This protocol describes how to quantify the phosphorylation of key proteins in the ALK signaling pathway following ligand knockout.

1. Cell Culture and Stimulation



- Culture the validated knockout and wild-type control cell lines.
- For stimulation experiments, serum-starve the cells overnight and then treat with the non-targeted ligand (e.g., stimulate FAM150A KO cells with recombinant FAM150B) or a positive control (e.g., pervanadate).
- 2. Protein Lysate Preparation
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- 3. Western Blot Analysis
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total forms of ALK, ERK, AKT, and STAT3.
- Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
- · Primary Antibodies:
  - o p-ALK (Tyr1604)
  - Total ALK
  - p-ERK1/2 (Thr202/Tyr204)
  - Total ERK1/2
  - p-AKT (Ser473)
  - Total AKT
  - p-STAT3 (Tyr705)



- Total STAT3
- 4. Densitometry Analysis
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the phosphorylated protein to the total protein for each sample.

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: CRISPR-Cas9 knockout experimental workflow.

#### **Data Presentation**

The following tables summarize the expected quantitative outcomes from the knockout experiments based on existing literature. The data represents the relative phosphorylation levels of key signaling proteins normalized to total protein levels and compared to wild-type (WT) cells.



| Cell Line     | Treatmen<br>t      | Relative<br>p-ALK<br>(Tyr1604) | Relative<br>p-ERK1/2<br>(Thr202/T<br>yr204) | Relative<br>p-AKT<br>(Ser473) | Relative<br>p-STAT3<br>(Tyr705) | Referenc<br>e    |
|---------------|--------------------|--------------------------------|---------------------------------------------|-------------------------------|---------------------------------|------------------|
| WT            | Unstimulat<br>ed   | 1.0                            | 1.0                                         | 1.0                           | 1.0                             | Baseline         |
| WT            | FAM150A<br>(10 nM) | ~1.5                           | ~1.2                                        | ~1.3                          | ~1.1                            | [1]              |
| WT            | FAM150B<br>(1 nM)  | ~5.0                           | ~4.0                                        | ~3.5                          | ~2.5                            | [1][6]           |
| FAM150A<br>KO | Unstimulat<br>ed   | ~0.8                           | ~0.9                                        | ~0.9                          | ~0.9                            | Hypothetic<br>al |
| FAM150A<br>KO | FAM150B<br>(1 nM)  | ~5.0                           | ~4.0                                        | ~3.5                          | ~2.5                            | [6]              |
| FAM150B<br>KO | Unstimulat<br>ed   | ~0.2                           | ~0.3                                        | ~0.4                          | ~0.5                            | Hypothetic<br>al |
| FAM150B<br>KO | FAM150A<br>(10 nM) | ~1.2                           | ~1.1                                        | ~1.1                          | ~1.0                            | [1]              |

| Gene    | Validation Method | Expected Result in KO vs.<br>WT |
|---------|-------------------|---------------------------------|
| FAM150A | qRT-PCR           | >95% reduction in mRNA levels   |
| FAM150A | Western Blot      | No detectable protein band      |
| FAM150B | qRT-PCR           | >95% reduction in mRNA levels   |
| FAM150B | Western Blot      | No detectable protein band      |

#### Conclusion



The protocols and data presented here provide a comprehensive guide for researchers to effectively knock out the ALK ligand genes FAM150A and FAM150B and to quantitatively assess the impact on ALK signaling. These application notes will aid in dissecting the specific roles of each ligand in both normal physiology and disease, ultimately facilitating the development of more precise and effective ALK-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Augmentor α and β (FAM150) are ligands of the receptor tyrosine kinases ALK and LTK: Hierarchy and specificity of ligand–receptor interactions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 3. cyagen.com [cyagen.com]
- 4. selectscience.net [selectscience.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. ALK ligand ALKAL2 potentiates MYCN-driven neuroblastoma in the absence of ALK mutation | The EMBO Journal [link.springer.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9 Knockout of ALK Ligand Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621162#crispr-cas9-knockout-of-alk-ligand-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com